2alpha-Fluorodihydrotestosterone
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Overview
Description
2alpha-Fluorodihydrotestosterone is a synthetic androgen receptor ligand. It is a fluorinated derivative of dihydrotestosterone, a potent androgen hormone. This compound is primarily used in scientific research, particularly in the field of prostate cancer imaging and treatment. The fluorine atom in its structure enhances its binding affinity to androgen receptors, making it a valuable tool in medical diagnostics and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Fluorodihydrotestosterone involves the fluorination of dihydrotestosterone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent reacting with dihydrotestosterone to introduce the fluorine atom at the 2alpha position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 2alpha-Fluorodihydrotestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to dihydrotestosterone or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2alpha-Fluorodihydrotestosterone has several scientific research applications:
Chemistry: It is used as a model compound to study fluorinated steroids’ chemical properties and reactivity.
Biology: The compound helps investigate androgen receptor interactions and signaling pathways.
Medicine: It is employed in positron emission tomography (PET) imaging to diagnose and monitor prostate cancer.
Mechanism of Action
2alpha-Fluorodihydrotestosterone exerts its effects by binding to androgen receptors. The fluorine atom enhances its binding affinity, allowing it to effectively compete with endogenous androgens. Upon binding, the compound activates the androgen receptor, leading to the transcription of target genes involved in cell growth and differentiation. This mechanism is particularly relevant in prostate cancer, where androgen receptor signaling plays a crucial role in tumor progression .
Comparison with Similar Compounds
Dihydrotestosterone: The parent compound, lacking the fluorine atom.
Testosterone: Another androgen hormone with a similar structure but different functional groups.
2alpha-Hydroxytestosterone: A hydroxylated derivative of testosterone.
Uniqueness: 2alpha-Fluorodihydrotestosterone’s uniqueness lies in its fluorine atom, which significantly enhances its binding affinity to androgen receptors compared to its non-fluorinated counterparts. This property makes it particularly valuable in medical diagnostics and research, especially in imaging and studying androgen receptor-related diseases .
Properties
CAS No. |
1649-46-3 |
---|---|
Molecular Formula |
C19H29FO2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18-,19-/m0/s1 |
InChI Key |
QBAHMYSNLVHPJQ-TVGHHNFTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C |
Origin of Product |
United States |
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